(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Description
(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
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Biological Activity
(Z)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with CAS Number 952968-48-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₆
- Molecular Weight : 424.4 g/mol
- Structure : The compound features an isoxazole ring and multiple methoxy substitutions which are known to influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
-
Mechanism of Action :
- The compound is believed to inhibit tubulin polymerization, similar to combretastatin analogues. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Flow cytometry studies indicated that treated HeLa and Jurkat cells experienced G2/M phase arrest and subsequent apoptosis characterized by mitochondrial depolarization and caspase activation .
-
Cytotoxicity Studies :
- Compounds structurally related to this compound showed varying degrees of cytotoxicity against tumor cells with IC50 values indicating moderate efficacy .
- In studies involving primary cultures of human umbilical endothelial cells (HUVECs), these compounds demonstrated low toxicity profiles (IC50 > 100 μM), suggesting a favorable therapeutic index .
Research Findings
Several studies have highlighted the biological activity of related compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
4l | Antiproliferative in HeLa cells | 0.1 µM | |
4e | Inhibits tubulin polymerization | Submicromolar | |
7f | Cytotoxic against A549 cells | 193.93 µg/mL |
Case Studies
- Synthesis and Evaluation :
- Comparative Analysis :
Properties
IUPAC Name |
(Z)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-27-18-7-5-6-16(12-18)19-13-17(25-31-19)14-24-22(26)9-8-15-10-20(28-2)23(30-4)21(11-15)29-3/h5-13H,14H2,1-4H3,(H,24,26)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVAIVTYADYSL-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.